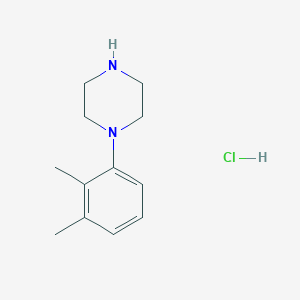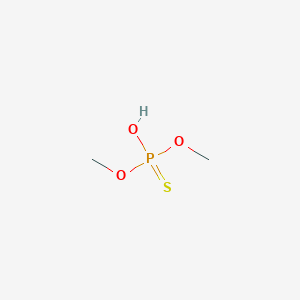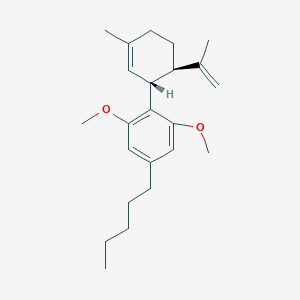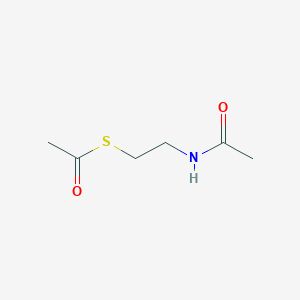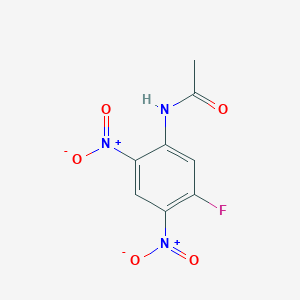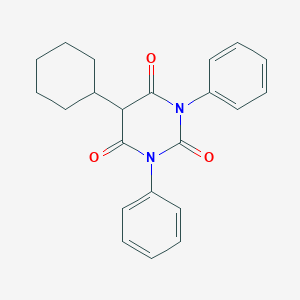
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-, also known as cyclobarbital, is a synthetic compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anesthetics. Cyclobarbital has been widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
Cyclobarbital acts as a central nervous system depressant by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor and increases the opening of chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in sedation, hypnosis, and anesthesia.
Biochemical and Physiological Effects:
Cyclobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression, decreased heart rate, and decreased blood pressure. Prolonged use of Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobarbital has several advantages for lab experiments, including its potency and ability to induce sleep quickly. However, it also has limitations, such as its narrow therapeutic window and potential for respiratory depression. Careful dosing and monitoring are required to ensure safety in lab experiments.
Direcciones Futuras
For research include the development of new barbiturate derivatives, investigation of long-term effects, and exploration of drug interactions.
Métodos De Síntesis
Cyclobarbital is synthesized by the condensation of cyclohexanone and urea in the presence of sodium ethoxide and diphenylacetonitrile. The reaction yields Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l as a white crystalline solid with a melting point of 156-158°C. The purity of the compound can be confirmed by thin-layer chromatography and infrared spectroscopy.
Aplicaciones Científicas De Investigación
Cyclobarbital has been used in various scientific research studies for its sedative and hypnotic properties. It has been used to induce sleep in animal models and to study the effects of sedatives on the central nervous system. Cyclobarbital has also been used in studies investigating the mechanism of action of barbiturates and their interactions with other drugs.
Propiedades
Número CAS |
1247-87-6 |
|---|---|
Nombre del producto |
Barbituric acid, 5-cyclohexyl-1,3-diphenyl- |
Fórmula molecular |
C22H22N2O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5-cyclohexyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2-3,6-9,12-16,19H,1,4-5,10-11H2 |
Clave InChI |
OODLKCKQFLUWOT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
1247-87-6 |
Sinónimos |
5-Cyclohexyl-1,3-diphenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



